![molecular formula C17H18N4O5 B2855366 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034227-42-2](/img/structure/B2855366.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is an organic compound that is characterized by its unique chemical structure, which incorporates a benzo[d]oxazol-2-one moiety and an oxadiazole ring. This compound's unique structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. These steps can include:
Formation of the benzo[d]oxazol-2-one ring: : The benzo[d]oxazol-2-one ring can be synthesized starting from substituted anilines. These undergo cyclization with carbonyl reagents under acidic or basic conditions.
Synthesis of the 1,2,4-oxadiazole ring: : The 1,2,4-oxadiazole ring can be prepared through a cyclization reaction involving nitriles and hydrazides, typically in the presence of an acid catalyst.
Linking of the rings: : The two heterocyclic rings are linked via an amide bond formation. This step involves the condensation of the benzo[d]oxazol-2-one moiety with an appropriate amine containing the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for larger scale reactions. High-efficiency reagents and catalysts, along with optimized temperature and pressure conditions, are employed to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially targeting the benzo[d]oxazol-2-one moiety.
Reduction: : Reduction reactions can modify the oxadiazole ring, leading to hydrogenated derivatives.
Substitution: : Substitution reactions can introduce various functional groups onto the compound, enabling derivatization and the study of structure-activity relationships.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: : Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: : Various halogenating agents and nucleophiles can be employed to introduce or substitute groups.
Major Products
Reactions can yield a variety of products depending on the reagents and conditions. For example, oxidation might produce sulfoxides, while reduction can yield alcohols.
科学的研究の応用
This compound finds applications across multiple fields:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Employed in biochemical assays to probe enzyme functions.
Medicine: : Investigated for potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: : Utilized in the production of materials with specific properties.
作用機序
The compound exerts its biological effects through interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind effectively, thereby modulating biological pathways. For instance, it might inhibit or activate enzymes crucial for cell survival and proliferation.
類似化合物との比較
Similar Compounds
2-oxobenzo[d]oxazole derivatives
1,2,4-oxadiazole derivatives
Uniqueness
This compound's uniqueness lies in its combined structure of benzo[d]oxazol-2-one and 1,2,4-oxadiazole. The presence of these two functional groups in one molecule offers distinct interactions compared to other similar compounds, providing unique properties and activities.
This should provide a comprehensive overview of the compound, covering its synthesis, reactivity, and applications. Anything more specific you want to dive into?
特性
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c22-14(10-21-12-3-1-2-4-13(12)25-17(21)23)18-9-15-19-16(20-26-15)11-5-7-24-8-6-11/h1-4,11H,5-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXCBKOPYQJHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
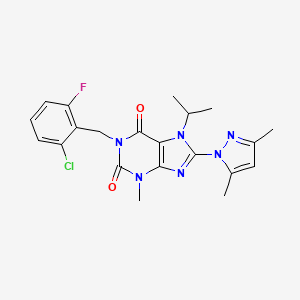
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)
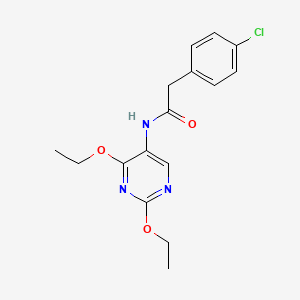
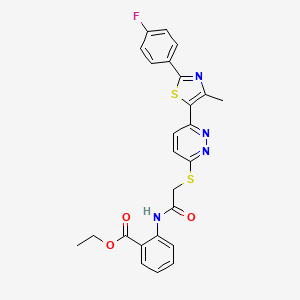
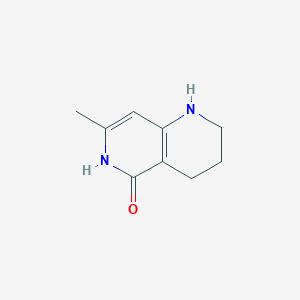
![2-Azaspiro[3.3]heptan-6-one hydrochloride](/img/structure/B2855294.png)
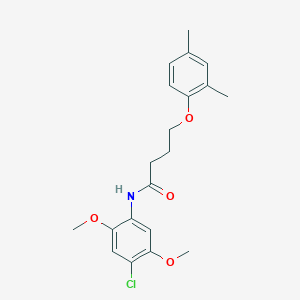
![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855297.png)
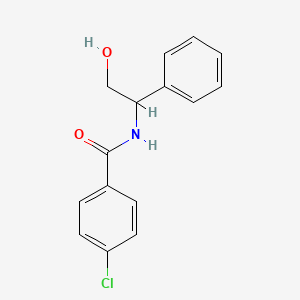

![4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2855301.png)
![2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate](/img/structure/B2855304.png)
![2-({1-[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2855305.png)
![N-(2-(1H-indol-3-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855306.png)
